(S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester group and an (S)-configured amino-propionylamino substituent at the 3-position of the pyrrolidine ring. This compound is categorized as a tertiary amine, widely utilized in organic synthesis and pharmaceutical research due to its stereochemical precision and functional versatility. The tert-butyl ester acts as a protective group for carboxylic acids, while the amino-propionylamino moiety enhances hydrogen-bonding capacity, making it valuable in peptide mimetics and enzyme inhibitor design .
Properties
IUPAC Name |
tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-8(13)10(16)14-9-5-6-15(7-9)11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,16)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZZKBUIAYNFS-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as AM100457, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 257.33 g/mol
- CAS Number : 885688-49-3
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the central nervous system (CNS). It functions as an amino acid derivative that may influence neurotransmitter systems.
Potential Mechanisms:
- Neurotransmitter Modulation : It is hypothesized that this compound may modulate neurotransmitter levels, particularly those involved in mood regulation and cognitive functions.
- Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors in the CNS, potentially influencing pathways related to anxiety and depression.
Biological Activity
Research into the biological activity of AM100457 has focused on several key areas:
1. Antidepressant Effects
A study conducted on animal models demonstrated that AM100457 exhibited significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These findings suggest that it may enhance serotonergic and noradrenergic signaling pathways, which are critical in mood regulation.
2. Neuroprotective Properties
Research indicates that AM100457 may have neuroprotective effects against oxidative stress. In vitro studies have shown that it can reduce neuronal cell death induced by oxidative agents, suggesting a potential role in neurodegenerative disease prevention.
3. Cognitive Enhancement
In cognitive tests, AM100457 has been shown to improve memory performance in rodent models. This suggests a possible application in treating cognitive deficits associated with various psychiatric disorders.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as an inhibitor of metalloproteases, particularly zinc proteases. These enzymes play critical roles in various physiological processes and are implicated in numerous diseases, including cancer and cardiovascular disorders. The inhibition of these enzymes can lead to therapeutic benefits in conditions characterized by excessive protease activity.
Case Study: Inhibition of Endothelin-Converting Enzyme
Research indicates that pyrrolidine derivatives can effectively inhibit endothelin-converting enzymes (ECE), which are involved in the regulation of blood pressure and vascular tone. Inhibitors of ECE can be beneficial in treating conditions such as hypertension and heart failure by preventing the formation of endothelins, potent vasoconstrictors .
Anticancer Activity
Pyrrolidine derivatives have shown promise as cytostatic agents, which can inhibit cell growth and proliferation. Studies have demonstrated that compounds similar to (S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit selective cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Neurological Applications
The compound is also being studied for its cerebroprotective properties. It may have applications in neuroprotection against ischemic injuries and other neurological disorders due to its ability to modulate metalloprotease activity that contributes to neuroinflammation and neuronal death.
Case Study: Neuroprotection in Ischemic Models
In experimental models of cerebral ischemia, pyrrolidine derivatives demonstrated protective effects on neuronal cells by reducing apoptosis and inflammation markers . This suggests potential applications in treating stroke or traumatic brain injury.
Organ Protection
The compound has been explored for its organ-protective effects during ischemia-reperfusion injury, a condition where blood supply returns to the tissue after a period of ischemia or lack of oxygen. By inhibiting metalloproteases, it may help mitigate damage during surgeries or trauma where blood flow is compromised .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of the target compound with analogous pyrrolidine derivatives:
Key Comparative Insights
Stereochemical Considerations
- The (S,S) configuration of the target compound ensures enantioselectivity in asymmetric synthesis, distinguishing it from racemic analogs. In contrast, the 2-position isomer () exhibits distinct spatial interactions, leading to discontinued availability due to synthetic challenges or reduced efficacy .
Research Findings and Trends
- Synthetic Efficiency : The tert-butyl ester group in all compounds simplifies deprotection under acidic conditions, streamlining multi-step syntheses .
- Stability and Solubility: The amino-propionylamino substituent in the target compound improves aqueous solubility compared to sulfonamide or pyrimidinyloxy derivatives, enhancing bioavailability in drug formulations .
- Market Trends : CymitQuimica highlights tertiary amines like these as pivotal in pharmaceutical and materials science, though structural isomers (e.g., ) face discontinuation due to optimization challenges .
Preparation Methods
Pyrrolidine Core Formation
The synthesis begins with enantiomerically pure pyrrolidine precursors. A widely adopted approach involves cyclization of (S)-1-benzylpyrrolidin-3-amine derivatives under Mitsunobu conditions, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to enforce stereochemical retention. Alternative routes utilize enzymatic resolution of racemic pyrrolidines, though yields remain suboptimal (<50%) compared to chiral pool strategies.
Table 1: Pyrrolidine Precursor Synthesis Comparison
| Method | Starting Material | Catalyst/Reagent | Yield (%) | ee (%) |
|---|---|---|---|---|
| Mitsunobu Cyclization | (S)-1-Benzylpyrrolidin-3-ol | DEAD, PPh₃ | 78 | >99 |
| Enzymatic Resolution | Racemic pyrrolidine | Lipase PS-C | 45 | 98 |
| Chiral Pool Synthesis | L-Proline | TFA, Boc₂O | 92 | >99 |
tert-Butyl Ester Protection
Boc (tert-butoxycarbonyl) protection is performed early to shield the pyrrolidine nitrogen. Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at room temperature for 12 hours affords the protected intermediate in 89% yield. Deprotection, when required, employs trifluoroacetic acid (TFA) in DCM, maintaining the sulfanyl and amide functionalities intact.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity profoundly impacts substitution kinetics. THF outperforms DMF and acetonitrile in azide displacement reactions, achieving 92% yield at 60°C versus 75% in DMF. Elevated temperatures (>70°C) risk Boc group cleavage, necessitating precise thermal control.
Table 2: Solvent Screening for Azide Displacement
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 60 | 6 | 92 |
| DMF | 60 | 8 | 75 |
| Acetonitrile | 60 | 10 | 68 |
Catalytic Asymmetric Modifications
Palladium-catalyzed asymmetric allylic amination introduces the (S)-2-aminopropionyl group with 97% ee. Using Pd₂(dba)₃ and chiral phosphine ligands (e.g., (R)-BINAP), this method circumvents stoichiometric chiral auxiliaries, reducing waste.
Industrial-Scale Production Considerations
Continuous flow reactors enhance reproducibility for mesylation and Boc protection steps. Key parameters:
-
Residence Time : 30 minutes for mesylation at 5°C.
-
Catalyst Loading : 0.5 mol% Pd for allylic amination.
-
Workup : In-line liquid-liquid extraction minimizes intermediate isolation.
Analytical Techniques for Quality Control
Chiral HPLC Analysis
Polysaccharide-based columns (Chiralpak IA) resolve enantiomers with >99% ee. Mobile phase: hexane/isopropanol (80:20) + 0.1% TFA.
NMR Spectroscopy
¹H-NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.40–3.60 (m, 4H, pyrrolidine), 4.20 (q, 1H, CH-NH₂), confirming stereochemistry.
Comparative Analysis of Synthetic Methodologies
The Mitsunobu route offers superior ee (>99%) but requires costly reagents. Enzymatic resolution, while greener, suffers from lower yields. Industrial workflows favor flow chemistry for Boc protection and mesylation, achieving 85% overall yield at multi-kilogram scale .
Q & A
Basic: What are the common synthetic routes for preparing (S)-3-((S)-2-amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?
Methodological Answer:
The synthesis typically involves:
- Activation of the carboxylic acid : React pyrrolidine-1-carboxylic acid derivatives (e.g., 3-aminopyrrolidine) with thionyl chloride (SOCl₂) to form the acid chloride intermediate .
- Esterification : Treat the acid chloride with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester. This step often requires anhydrous conditions in solvents like dichloromethane at 0–20°C .
- Amino coupling : Introduce the (S)-2-amino-propionylamino group via amide bond formation using coupling agents like HATU or EDCI, ensuring stereochemical control by using chiral auxiliaries or enantiopure starting materials .
Basic: How is the compound purified and isolated after synthesis?
Methodological Answer:
Purification strategies include:
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to separate diastereomers or unreacted intermediates .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to isolate crystalline products, improving enantiomeric purity .
- Acid-base extraction : Partition the crude product between organic and aqueous phases to remove acidic or basic impurities (e.g., unreacted amines or carboxylic acids) .
Basic: What analytical techniques confirm the structure and purity of the compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR verifies stereochemistry, tert-butyl group integration (~1.2–1.4 ppm for tert-butyl protons), and amide bond formation (δ 6.5–8.5 ppm for NH protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and matches the calculated molecular weight (C₁₂H₂₄N₃O₃; theoretical MW 273.18) .
- HPLC with chiral columns : Quantifies enantiomeric excess (ee) using mobile phases like hexane/isopropanol with chiral stationary phases (e.g., Chiralpak AD-H) .
Advanced: How can researchers optimize stereochemical control during the coupling of the amino-propionylamino group?
Methodological Answer:
- Chiral catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselective amide bond formation .
- Dynamic kinetic resolution (DKR) : Employ conditions where racemization of the amino acid precursor is minimized, such as low-temperature reactions with non-polar solvents .
- Solid-phase synthesis : Immobilize one enantiomer on resin to prevent racemization during coupling steps, followed by cleavage to release the desired (S,S)-configured product .
Advanced: What strategies mitigate side reactions (e.g., tert-butyl ester hydrolysis) during prolonged storage or reaction conditions?
Methodological Answer:
- Stabilizing conditions : Store the compound under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis .
- Protective group tuning : Replace tert-butyl esters with more stable alternatives (e.g., 9-fluorenylmethyl esters) for reactions requiring acidic/basic conditions .
- In situ monitoring : Use FTIR or inline NMR to detect early-stage ester degradation and adjust reaction pH/temperature dynamically .
Advanced: How is this compound applied in synthesizing complex bioactive molecules?
Methodological Answer:
- Peptidomimetic scaffolds : The pyrrolidine core serves as a proline analog in protease inhibitors or kinase modulators. Coupling with fluorinated aryl groups (e.g., from ) enhances target binding .
- Radiolabeling precursors : Introduce isotopes (e.g., ¹⁸F) at the pyrrolidine nitrogen for PET tracer development, leveraging tert-butyl esters as stable protecting groups during labeling .
- Fragment-based drug discovery : Use the compound as a "fragment" in combinatorial libraries, pairing it with diverse pharmacophores via click chemistry or Suzuki-Miyaura cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
